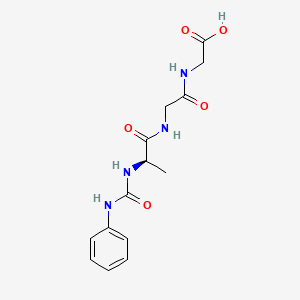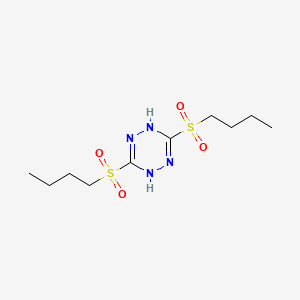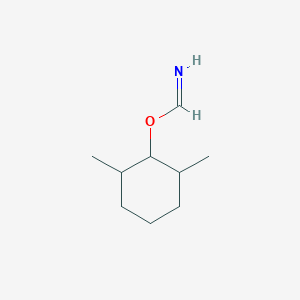
2,6-Dimethylcyclohexyl methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylcyclohexyl methanimidate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and an imidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylcyclohexyl methanimidate typically involves the reaction of 2,6-dimethylcyclohexanone with methanamine under specific conditions. The process can be summarized as follows:
Starting Materials: 2,6-Dimethylcyclohexanone and methanamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylcyclohexyl methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines.
Scientific Research Applications
2,6-Dimethylcyclohexyl methanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylcyclohexyl methanimidate involves its interaction with specific molecular targets. The imidate group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dimethylcyclohexanone: A precursor in the synthesis of 2,6-Dimethylcyclohexyl methanimidate.
2,6-Dimethylcyclohexyl methanamine: Another related compound with similar structural features.
Uniqueness: this compound is unique due to its specific functional group and the resulting chemical properties.
Properties
CAS No. |
752928-21-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2,6-dimethylcyclohexyl) methanimidate |
InChI |
InChI=1S/C9H17NO/c1-7-4-3-5-8(2)9(7)11-6-10/h6-10H,3-5H2,1-2H3 |
InChI Key |
UNOICZBWTQFIKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1OC=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


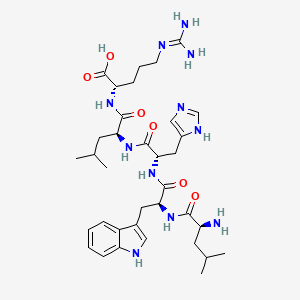
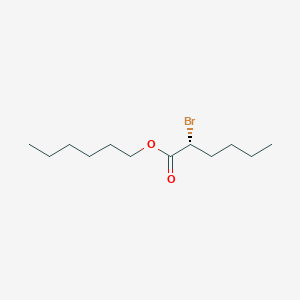
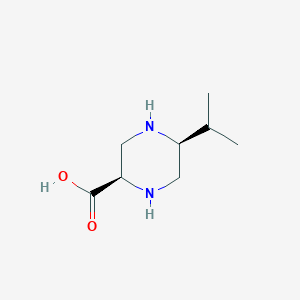
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
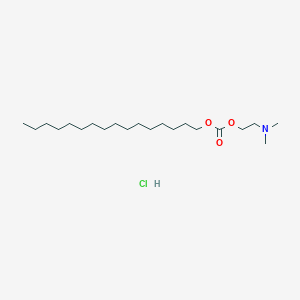
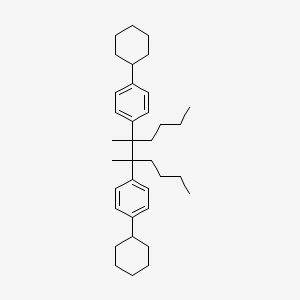


![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)
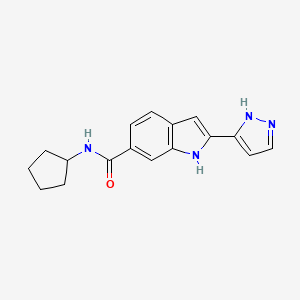

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
